Triisobutylborat

Übersicht

Beschreibung

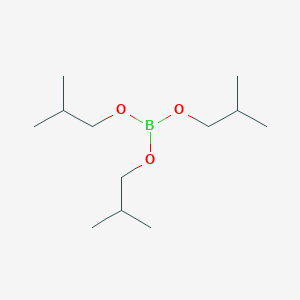

Triisobutyl borate is an organic compound with the chemical formula C₁₂H₂₇BO₃. It is a borate ester derived from boric acid and isobutanol. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions. It is a colorless liquid that is soluble in organic solvents such as ethanol, ketones, and esters.

Wissenschaftliche Forschungsanwendungen

Boratgläser in wissenschaftlichen und industriellen Anwendungen

Die Forschung an Boratgläsern, zu denen auch Triisobutylborat gehört, begann als wissenschaftliche Neugier und als Hilfsmittel, um die Struktur von Oxidgläsern im Allgemeinen zu erklären . Diese Bemühungen führten zu einem besseren Verständnis der Struktur und der einzigartigen Eigenschaften von Boratgläsern . Boratgläser bieten gegenüber Silikatgläsern bestimmte Vorteile, die weder bekannt noch gut untersucht sind .

Niedrigere Schmelz- und Erweichungstemperaturen

Ein wichtiger Vorteil von Boratgläsern gegenüber Silikatgläsern ist ihre deutlich niedrigere Schmelz- und Erweichungstemperatur . Dies macht sie nützlich in Anwendungen wie der Abdichtung und Passivierung von elektronischen Instrumenten .

Entwicklung von Borosilikatgläsern

Die Zugabe von B2O3 zu SiO2-Gläsern führte zur Entwicklung von Borosilikatgläsern mit einem breiten Spektrum an industriellen Anwendungen . Diese Gläser haben eine höhere chemische Beständigkeit, Wärmeschockbeständigkeit und elektrische Widerstände im Vergleich zu Soda-Kalk-Gläsern .

Bioaktive Gläser im biomedizinischen Bereich

Aufgrund ihrer hervorragenden biologisch aktiven Eigenschaften wurden bioaktive Gläser (BGs) im biomedizinischen Bereich umfassend eingesetzt, was zu besseren Gewebs-Implantat-Wechselwirkungen führte und die Knochenregeneration und Wundheilung förderte .

Verwendung als poröses Gerüstmaterial

Neben ihren attraktiven Eigenschaften sind BGs als poröses Gerüstmaterial interessant . Solche porösen Gerüste sollten die Gewebsvermehrung und Integration mit dem natürlichen Knochen und den benachbarten Weichteilen ermöglichen und sich in einer Geschwindigkeit abbauen, die die Entwicklung neuen Knochens ermöglicht und gleichzeitig die bakterielle Besiedlung verhindert

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triisobutyl borate is typically synthesized through the esterification of boric acid with isobutanol. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the process. The general reaction can be represented as:

Biologische Aktivität

Triisobutyl borate (TIB) is an organoboron compound with the molecular formula C12H27BO3 and a molecular weight of approximately 188.07 g/mol. It is primarily recognized for its applications in organic synthesis and materials science, particularly in the synthesis of boron-doped materials. This article explores the biological activity of TIB, including its antimicrobial properties, interactions with biological systems, and potential therapeutic applications.

Triisobutyl borate is a clear, colorless liquid that is insoluble in water but miscible with organic solvents such as ether and ethanol. It can be synthesized through various methods, often involving the reaction of boron trioxide with isobutanol. Its structure provides unique reactivity profiles, particularly in acid-base reactions where it can release heat and alcohols.

Antimicrobial Activity

Research indicates that triisobutyl borate exhibits significant antimicrobial properties. A study on borate-buffered solutions demonstrated that these solutions displayed substantial antimicrobial activity against various strains of bacteria, including Pseudomonas and Staphylococcus species. The effectiveness of TIB in such formulations suggests its potential as a preservative or antimicrobial agent in pharmaceutical applications .

Table 1: Antimicrobial Efficacy of Borate-Buffered Solutions

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 15 | |

| Staphylococcus aureus | 12 | |

| Escherichia coli | 10 |

Case Studies and Research Findings

- Antioxidant Activity : A study examining the effects of boron supplementation found that it reduced lipid peroxidation and enhanced vitamin status in rats. This implies that triisobutyl borate may similarly influence oxidative stress responses due to its boron content .

- Cancer Research : Boron compounds have been investigated for their antiproliferative effects on cancer cell lines. Although direct studies on TIB are scarce, the mechanisms observed with boric acid—such as inhibition of protein synthesis and activation of MAP kinase pathways—may also apply to TIB .

- Therapeutic Applications : Given its antimicrobial properties and potential for enhancing antioxidant defenses, triisobutyl borate could be explored further for therapeutic applications in treating infections or oxidative stress-related conditions.

Eigenschaften

IUPAC Name |

tris(2-methylpropyl) borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO3/c1-10(2)7-14-13(15-8-11(3)4)16-9-12(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJSLDBKUGXPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCC(C)C)(OCC(C)C)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157278 | |

| Record name | Boric acid, triisobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13195-76-1 | |

| Record name | Boric acid (H3BO3), tris(2-methylpropyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13195-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisobutyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triisobutyl borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid, triisobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOBUTYL BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F55PG38QC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Triisobutyl borate serves as a valuable reagent for introducing boron atoms into organic molecules. A key application is its reaction with organolithium reagents, exemplified by the regioselective ortho-lithiation of fluorinated aryls. [] This reaction allows for the subsequent introduction of various functional groups, highlighting TIBB's role in constructing complex molecules.

A: Yes, Triisobutyl borate plays a crucial role in the "borate method" for isolating isobutyl alcohol. [] This method capitalizes on the reversible esterification reaction between isobutyl alcohol and boric acid, forming triisobutyl borate. The ester is then readily separated and hydrolyzed to retrieve the purified isobutyl alcohol.

A: Research indicates that Triisobutyl borate offers advantages when reacting with tetraphosphorus decasulfide to synthesize boron dithiophosphates. [] Specifically, employing low-frequency ultrasonic irradiation alongside TIBB significantly reduces the reaction time and temperature, promoting efficient synthesis.

A: Yes, gas chromatography has been successfully employed to determine intermediates in synthetic pathways involving Triisobutyl Borate, particularly in the synthesis of adenosine 5′-monophosphate. [] This highlights the importance of analytical techniques for monitoring reaction progress and characterizing intermediates.

A: Yes, Triisobutyl Borate is a key reagent in the synthesis of various boron-containing compounds, including those with phosphorus. For instance, it reacts with O,O-dialkyl dithiophosphoric acids to yield novel boron dithiophosphate derivatives. [] This highlights the versatility of TIBB in accessing diverse organophosphorus compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.